molecular formula C8H15NO2 B12868972 (R)-Pyrrolidin-2-yl butyrate

(R)-Pyrrolidin-2-yl butyrate

Cat. No.: B12868972
M. Wt: 157.21 g/mol
InChI Key: CYKHFITVGCMPEC-SSDOTTSWSA-N
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Description

(R)-Pyrrolidin-2-yl butyrate is a chemical reagent of interest for biochemical and physiological research, particularly in studies focusing on the mechanisms of butyrate. Butyrate is a short-chain fatty acid (SCFA) produced by microbial fermentation of dietary fibers in the gut . It serves as a primary energy source for colonocytes and influences host physiology through multiple signaling pathways . Researchers value butyrate for its role as a histone deacetylase (HDAC) inhibitor, which modulates gene expression and elicits epigenetic effects . It also acts as a signaling molecule through specific G-protein coupled receptors (GPCRs), including GPR41, GPR43, and GPR109a, to influence immune responses, inflammation, and metabolic homeostasis . Preclinical research indicates that butyrate has therapeutic potential in areas including metabolic disorders like diabetes and obesity, and kidney health via the "gut-kidney axis" . Its neuroprotective properties are also under investigation, with studies suggesting benefits for neurological conditions such as Alzheimer's and Parkinson's disease through modulation of the gut-brain axis . This product is intended for research purposes only and is not intended for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H15NO2

Molecular Weight

157.21 g/mol

IUPAC Name

[(2R)-pyrrolidin-2-yl] butanoate

InChI

InChI=1S/C8H15NO2/c1-2-4-8(10)11-7-5-3-6-9-7/h7,9H,2-6H2,1H3/t7-/m1/s1

InChI Key

CYKHFITVGCMPEC-SSDOTTSWSA-N

Isomeric SMILES

CCCC(=O)O[C@@H]1CCCN1

Canonical SMILES

CCCC(=O)OC1CCCN1

Origin of Product

United States

Synthetic Methodologies for R Pyrrolidin 2 Yl Butyrate and Analogous Chiral Pyrrolidine Butyrate Constructs

Chemical Synthesis Approaches

The construction of (R)-Pyrrolidin-2-yl butyrate (B1204436) can be achieved through several non-asymmetric or substrate-controlled diastereoselective pathways. These methods often leverage the existing stereochemistry of starting materials or employ robust cyclization and functionalization reactions.

Derivatization Strategies for Pyrrolidine (B122466) Scaffolds

One of the most direct methods for synthesizing chiral pyrrolidine derivatives involves the chemical modification of pre-existing and readily available pyrrolidine scaffolds. researchgate.net These scaffolds, often derived from the chiral pool, possess the desired stereochemistry, which is carried through subsequent reaction steps. For instance, derivatives of L-proline or 4-hydroxy-L-proline are common starting points for a wide range of pyrrolidine-containing molecules. mdpi.comnih.gov The synthesis can begin with a suitable (R)-pyrrolidine precursor, such as (R)-pyrrolidin-2-ylmethanol, which can be directly esterified to yield the target compound. This strategy capitalizes on the commercial availability of enantiopure starting materials, simplifying the synthetic process by eliminating the need for asymmetric induction or chiral resolution steps.

Ring-Closing Strategies for Pyrrolidine Core Formation

Ring-closing strategies are powerful methods for constructing the pyrrolidine core from acyclic precursors. Among these, Ring-Closing Metathesis (RCM) has emerged as a particularly effective tool for the formation of functionalized heterocycles, including pyrrolidines. thieme-connect.com This reaction typically involves an acyclic diene or enyne precursor that is treated with a transition metal catalyst, most commonly a ruthenium-based complex like a Grubbs or Hoveyda-Grubbs catalyst, to induce cyclization. acs.org The resulting product is often a pyrroline, which can be subsequently hydrogenated to the corresponding pyrrolidine. This methodology offers a high degree of functional group tolerance and has been successfully applied to the synthesis of a variety of substituted pyrrolidine derivatives. acs.orgorganic-chemistry.org

Precursor TypeCatalystTypical ProductKey Features
N-allyl-N-(2-bromoallyl)amineGrubbs' 1st or 2nd Generation3-Bromo-3-pyrrolineAllows for post-cyclization functionalization. thieme-connect.com
Acyclic Enyne with N atomRuthenium-basedConjugated DihydropyrroleAtom-economical process under mild conditions. nih.gov
N-Protected DiallylamineHoveyda-Grubbs CatalystN-Protected 3-PyrrolineCompatible with various protecting groups (e.g., Boc).

Esterification Methods for Butyrate Moiety Incorporation

The final or penultimate step in many synthetic routes to (R)-Pyrrolidin-2-yl butyrate is the incorporation of the butyrate group via esterification. This is typically achieved by reacting a chiral pyrrolidine precursor containing a hydroxyl group, such as (R)-pyrrolidin-2-ol or (R)-pyrrolidin-2-ylmethanol, with a butyric acid derivative. The choice of esterification method depends on the stability of the substrate and the desired reaction conditions. Common methods include reaction with butyryl chloride or butyric anhydride (B1165640) in the presence of a base, or direct condensation with butyric acid using a coupling agent. Acid-catalyzed Fischer esterification is also a viable, though less common, method for simple substrates.

MethodReagentsTypical ConditionsAdvantages
Acyl Chloride(R)-Pyrrolidin-2-ol, Butyryl Chloride, Base (e.g., Pyridine, Triethylamine)Anhydrous solvent (e.g., DCM, THF), 0 °C to RTHigh reactivity, generally high yield.
Steglich Esterification(R)-Pyrrolidin-2-ol, Butyric Acid, DCC, DMAP (cat.)Anhydrous solvent (e.g., DCM), 0 °C to RTMild conditions, suitable for sensitive substrates.
Active Ester(R)-Pyrrolidin-2-ol, Butyric anhydride, BaseAnhydrous solvent, RTAvoids generation of corrosive HCl.

Synthesis from Pre-existing Chiral Precursors

The use of the "chiral pool" provides an efficient and economical pathway to enantiopure compounds. Natural amino acids are excellent chiral starting materials for the synthesis of complex molecules. L-Proline, with its inherent (S)-stereochemistry and pyrrolidine ring, is a premier precursor for many pyrrolidine-based targets. beilstein-journals.org To obtain the (R)-configuration at the C2 position for this compound, one could start from D-proline. Alternatively, L-pyroglutamic acid, derived from L-glutamic acid, can be chemically transformed into precursors for (R)-pyrrolidines. These precursors already contain the required stereocenter, which is preserved and elaborated through a sequence of reactions, such as reduction of a carboxylic acid or amide to an alcohol, followed by esterification to install the butyrate moiety. nih.govresearchgate.net

Asymmetric Synthetic Methodologies for Enantiopure Pyrrolidine-Butyrate Systems

When a suitable chiral precursor is unavailable, asymmetric synthesis provides a powerful means to generate enantiopure compounds from achiral or racemic starting materials. nih.gov These methods create the desired stereochemistry during the reaction sequence.

Chiral Auxiliary-Mediated Asymmetric Synthesis

Chiral auxiliaries are stereogenic groups that are temporarily attached to a substrate to direct the stereochemical outcome of a subsequent reaction. wikipedia.orgsigmaaldrich.com After the desired stereocenter has been set, the auxiliary is removed and can often be recovered for reuse. In the context of synthesizing a chiral pyrrolidine, an auxiliary can be used to control the stereoselective alkylation or acylation of an achiral precursor.

For example, an achiral amine could be reacted with a chiral auxiliary, such as one derived from pseudoephedrine or an Evans oxazolidinone, to form an amide or imide. wikipedia.org The α-position of this new construct can then be deprotonated and reacted with an electrophile in a highly diastereoselective manner, controlled by the steric and electronic properties of the auxiliary. Subsequent chemical transformations could then be employed to form the pyrrolidine ring, followed by cleavage of the auxiliary to yield an enantiomerically enriched pyrrolidine intermediate, which can then be converted to the final butyrate ester. nih.gov

Chiral Auxiliary TypeExampleKey Transformation ControlledTypical Diastereomeric Excess (d.e.)
OxazolidinonesEvans AuxiliariesAsymmetric Alkylation, Aldol (B89426) Reactions>95%
Amino Alcohols(R,R)-PseudoephedrineAsymmetric Alkylation of Amides>90%
Sulfinamide(R)-tert-ButanesulfinamideSynthesis of Chiral Amines>95%
HydrazonesSAMP/RAMPAsymmetric Alkylation of Carbonyls>90%

Asymmetric Catalysis

Asymmetric catalysis provides a powerful means to generate chiral molecules with high enantioselectivity. This approach utilizes chiral catalysts to control the stereochemical outcome of a reaction, leading to the desired enantiomer as the major product.

Transition Metal-Catalyzed Enantioselective Transformations

Transition metal catalysis has emerged as a highly effective method for the enantioselective synthesis of chiral pyrrolidines. These methods often involve the use of a chiral ligand that coordinates to a metal center, creating a chiral environment that directs the stereochemical course of the reaction.

One notable approach involves the rhodium(III)-catalyzed formal [4+1] cycloaddition of unactivated terminal alkenes with a nitrene source to construct the pyrrolidine ring. nih.gov Mechanistic studies suggest that this transformation proceeds through an initial intermolecular aziridination of the alkene, followed by an acid-promoted ring expansion to yield the pyrrolidine product. nih.gov Another strategy utilizes a cationic CpRu complex with chiral picolinic acid derivatives to catalyze the asymmetric intramolecular dehydrative N-allylation of N-substituted ω-amino allylic alcohols. acs.org This method has proven effective for the synthesis of α-alkenyl pyrrolidines with high enantiomeric ratios. acs.org

Palladium-catalyzed reactions have also been extensively explored. For instance, an enantioselective palladium-catalyzed arylation of N-Boc-pyrrolidine has been developed. acs.org This method involves a transmetalation step with ZnCl₂ to generate a configurationally stable organozinc reagent, which then undergoes arylation. acs.org Furthermore, transition metal-catalyzed [2+2+2] cycloadditions of nitrogen-linked 1,6-diynes with various unsaturated partners offer an efficient route to pyrrolidine-based systems. researchgate.net

A one-pot catalytic enantioselective reductive alkynylation of amides, followed by palladium-catalyzed tandem reactions, has been successfully applied to the synthesis of several pyrrolidine alkaloids with high enantiomeric excess. nih.gov

Table 1: Examples of Transition Metal-Catalyzed Enantioselective Synthesis of Pyrrolidines

Catalyst SystemReaction TypeSubstratesProduct TypeRef.
Rh(III) complexFormal [4+1] CycloadditionTerminal alkenes, Nitrene sourcesPyrrolidines nih.gov
Cationic CpRu complex with chiral picolinic acid derivativesIntramolecular Dehydrative N-AllylationN-substituted ω-amino allylic alcoholsα-Alkenyl pyrrolidines acs.org
Palladium complex with chiral ligandEnantioselective ArylationN-Boc-pyrrolidine2-Aryl-N-Boc-pyrrolidines acs.org
Copper(I) iodide with (R,P)-N-PINAPReductive AlkynylationTertiary amides, AlkynesPyrrolidine alkaloids nih.gov
Organocatalytic Approaches to Chiral Pyrrolidines

Organocatalysis, the use of small organic molecules as catalysts, has become a cornerstone of asymmetric synthesis. Chiral pyrrolidine-containing organocatalysts are particularly effective in a variety of transformations. researchgate.net

A prominent strategy involves the enantioselective [3+2] cycloaddition of aldehydes and conjugated olefins, activated by a SOMO (Singly Occupied Molecular Orbital) mechanism. nih.govacs.org This method allows for the rapid construction of stereochemically complex pyrrolidines from readily available starting materials. nih.gov The reaction is proposed to proceed through a radical-polar crossover mechanism, where an enamine radical cation is formed, followed by olefin addition, oxidation, and subsequent nucleophilic attack by a tethered amine to close the pyrrolidine ring. acs.org

Organocatalytic Michael additions are also widely employed. For example, chiral Brønsted bases derived from ureidoaminals have been shown to effectively catalyze the Michael addition of bicyclic acylpyrrol lactims to nitroolefins, affording chiral pyrrolodiketopiperazines with high stereocontrol. acs.org The versatility of this method allows for the incorporation of a diverse range of substituents on the pyrrolidine core. acs.org

Phase-Transfer Catalysis for Enantioselective Alkylation

Phase-transfer catalysis (PTC) facilitates reactions between reactants located in different phases (e.g., a solid and a liquid, or two immiscible liquids). In the context of pyrrolidine synthesis, PTC can be employed for the N-alkylation of pyrrolidine precursors. While many PTC N-alkylations involve substrates with acidic N-H groups, the alkylation of less activated heterocycles like pyrrolidine is also achievable. phasetransfercatalysis.com

The mechanism in such cases may not involve the formation of a distinct N-anion. Instead, the phase-transfer catalyst, such as a quaternary ammonium (B1175870) salt, can facilitate the reaction by other means, including potential co-catalysis where a more reactive alkylating agent is generated in situ. phasetransfercatalysis.com The use of a base like potassium carbonate is crucial to neutralize the acid byproduct. phasetransfercatalysis.com

Chemo-Enzymatic and Biocatalytic Pathways

Chemo-enzymatic and biocatalytic methods leverage the high selectivity of enzymes to achieve enantiomerically pure products. These approaches are often considered "green" alternatives to traditional chemical synthesis due to the mild reaction conditions and reduced environmental impact. internationaljournalssrg.org

Enzymatic Resolution of Racemic Pyrrolidine-Butyrate Intermediates

Enzymatic kinetic resolution is a widely used technique to separate enantiomers from a racemic mixture. This process relies on an enzyme that selectively reacts with one enantiomer, leaving the other unreacted and thus enriched. Lipases are commonly employed for this purpose due to their broad substrate scope and commercial availability. mdpi.com

In the context of pyrrolidine-butyrate synthesis, a racemic mixture of a pyrrolidine alcohol intermediate could be subjected to enantioselective acylation catalyzed by a lipase (B570770). For instance, lipase B from Candida antarctica (CALB) is a robust and frequently used enzyme for such transformations. internationaljournalssrg.org The enzyme would selectively acylate one enantiomer, allowing for the separation of the acylated product from the unreacted enantiomeric alcohol. This strategy has been successfully applied to the resolution of intermediates for various pharmaceuticals. mdpi.com The efficiency and enantioselectivity of the resolution can be influenced by the choice of acyl donor and the reaction medium. mdpi.com

Table 2: Key Enzymes in the Resolution of Pyrrolidine Intermediates

EnzymeReaction TypeSubstrate TypeProduct TypeRef.
Lipase from Candida rugosaEnantioselective TransesterificationRacemic alcoholsEnantioenriched esters and alcohols mdpi.com
Lipase B from Candida antarctica (CALB)Enantioselective Acylation/HydrolysisRacemic alcohols/estersEnantioenriched esters and alcohols internationaljournalssrg.org
Amidase from Rhodococcus erythropolisEnantioselective HydrolysisRacemic amidesEnantioenriched acids and amides acs.org

Enzymatic Desymmetrization of Prochiral Pyrrolidine Derivatives

Enzymatic desymmetrization is a powerful strategy for the synthesis of chiral compounds from prochiral or meso starting materials. This approach can theoretically achieve a 100% yield of the desired enantiomer. researchgate.net Enzymes, particularly lipases and esterases, are highly effective catalysts for the desymmetrization of various substrates, including diesters, anhydrides, and diols. researchgate.netmdpi.com

For the synthesis of chiral pyrrolidine derivatives, a meso-N-protected-2,5-disubstituted pyrrolidine could be a suitable substrate for enzymatic desymmetrization. researchgate.net For example, the hydrolysis of a meso-pyrrolidine-2,5-dicarboxamide catalyzed by an amidase from Rhodococcus erythropolis has been shown to produce the corresponding (2R,5S)-5-carbamoylpyrrolidine-2-carboxylic acid in nearly quantitative yield and high enantiomeric purity. acs.org Similarly, the lipase-catalyzed desymmetrization of prochiral 3-substituted glutarate esters, which can be precursors to pyrrolidine rings, has been demonstrated. internationaljournalssrg.org The choice of enzyme and reaction conditions is critical to achieving high enantioselectivity. mdpi.com

Lipase-Catalyzed Esterification and Transesterification for Chiral Butyrate Synthesis

Lipases are a class of hydrolase enzymes widely employed in organic synthesis for their ability to catalyze esterification, transesterification, and hydrolysis reactions with high chemo-, regio-, and enantioselectivity. nih.gov In non-aqueous media, the equilibrium of lipase activity shifts from hydrolysis to synthesis, making them ideal catalysts for producing chiral esters. researchgate.netcaltech.edu The kinetic resolution of racemic alcohols or amines via lipase-catalyzed acylation is a cornerstone of this approach. In this process, the enzyme selectively acylates one enantiomer of a racemic starting material at a much higher rate than the other, allowing for the separation of the two enantiomers.

The synthesis of chiral pyrrolidine butyrates can be effectively achieved by the kinetic resolution of a corresponding racemic pyrrolidinyl alcohol. While direct examples for this compound are specific, extensive research on analogous systems, such as the acylation of substituted hydroxypyrrolidines, demonstrates the viability of this method. Lipases from Pseudomonas cepacia (PCL) and Candida antarctica Lipase B (CALB or Novozym 435) are among the most effective biocatalysts for these transformations.

The process typically involves the transesterification reaction using an activated acyl donor, such as a vinyl ester (e.g., vinyl butyrate). The use of a vinyl ester is advantageous as the released vinyl alcohol tautomerizes to acetaldehyde, rendering the reaction irreversible and driving it towards completion. Research by Mochida et al. on the acetylation of racemic 3-hydroxy-pyrrolidine serves as a pertinent model. Using Amano Lipase P, they achieved excellent enantioselectivity for both the resulting ester and the remaining unreacted alcohol.

The table below summarizes representative findings in the lipase-catalyzed kinetic resolution of pyrrolidine derivatives, analogous to the synthesis of chiral pyrrolidine butyrates.

EnzymeSubstrateAcyl DonorProductConversion (%)Enantiomeric Excess (ee %)Reference
Lipase PS-IM (Immobilized Pseudomonas cepacia)(±)-N-Cbz-3-hydroxypyrrolidineVinyl Acetate(R)-N-Cbz-3-acetoxypyrrolidine~5095 nih.gov
Lipase PS-D(±)-HydroxylactamVinyl AcetateAcetylated Product>45>99 nih.gov
Pseudomonas cepacia Lipase (PCL)(±)-N-(3,5-dimethylbenzyl)-trans-2-acetoxymethyl-5-hydroxymethylpyrrolidineVinyl AcetateDiacetate Product5484 (Diacetate) 98 (Remaining Monoacetate) nih.gov

Dynamic Kinetic Resolution (DKR) in Pyrrolidine-Butyrate Synthesis

A significant limitation of classical kinetic resolution is its maximum theoretical yield of 50% for the desired enantiomer. scispace.com Dynamic kinetic resolution (DKR) overcomes this limitation by integrating the enzymatic resolution step with an in-situ racemization of the slower-reacting enantiomer. rsc.org This concurrent racemization continuously replenishes the supply of the fast-reacting enantiomer, theoretically enabling a 100% conversion of the racemic starting material into a single, enantiopure product. rsc.orgcapes.gov.br

This chemoenzymatic approach typically combines a lipase for the selective acylation with a transition-metal catalyst for the racemization. Ruthenium-based complexes are particularly effective for the racemization of chiral alcohols under conditions compatible with lipase activity. researchgate.netlivescience.io

A key example of this strategy was demonstrated by Bäckvall et al. in the acetylation of (±)-3-hydroxy-pyrrolidine. nih.gov They combined the use of Lipase PS-IM with a ruthenium catalyst for the racemization of the alcohol. This DKR process allowed for the synthesis of the (R)-acetylated pyrrolidine in high yield and excellent enantioselectivity, far exceeding the 50% yield cap of a standard kinetic resolution. nih.gov This methodology is directly applicable to the synthesis of this compound from a corresponding racemic alcohol precursor using vinyl butyrate as the acyl donor.

The efficiency of a DKR process depends on several factors, including the compatibility of the enzyme and the metal catalyst, and the relative rates of acylation and racemization. nih.gov The racemization rate must be at least as fast as the acylation of the fast-reacting enantiomer to achieve high yields and enantiopurity. nih.gov

EnzymeRacemization CatalystSubstrateAcyl DonorProductYield (%)Enantiomeric Excess (ee %)Reference
Lipase PS-IM (Immobilized P. cepacia)Ruthenium Catalyst(±)-N-Cbz-3-hydroxypyrrolidine-(R)-N-Cbz-3-acetoxypyrrolidine8795 nih.gov
Novozym-435 (Immobilized CALB)Nanoparticulate Pd on AlO(OH)(±)-Benzylic Primary AminesEthyl Acetate(R)-Amide ProductsHighExcellent nih.gov
Candida antarctica Lipase B (CAL-B)Dicarbonylchloro(pentabenzylcyclopentadienyl)ruthenium(±)-1-Phenylethanol-(R)-1-Phenylethyl acetate>99>99 researchgate.net

Enzymatic Carbene Transfer for Chiral Cyclic Amines

While lipase-catalyzed reactions modify existing chiral centers, other enzymatic strategies can construct the chiral heterocyclic ring itself. Recent advances in biocatalysis have led to the development of "new-to-nature" enzymatic reactions, including transformations analogous to carbene and nitrene transfer. nih.govacs.org These methods utilize engineered metalloenzymes, particularly cytochrome P450 variants, to catalyze reactions not found in the natural world, such as the intramolecular insertion of a nitrene into a C(sp³)–H bond to form a C-N bond and create a chiral center. acs.org

Nitrenes are isoelectronic with carbenes, and their C-H insertion reactions provide a powerful and direct route for synthesizing cyclic amines like pyrrolidines from linear precursors. researchgate.net Research has demonstrated that engineered cytochrome P411 enzymes, a P450 variant with a serine axial ligand, can catalyze the intramolecular C(sp³)–H amination of organic azides to produce chiral pyrrolidines with high efficiency and enantioselectivity. nih.govacs.org

In this process, an alkyl azide (B81097) substrate is converted into a highly reactive iron-nitrene intermediate within the enzyme's active site. acs.org The engineered protein environment then directs this intermediate to selectively insert into a specific C-H bond, closing the ring and establishing the stereocenter. Through directed evolution, specific enzyme variants have been developed to optimize both activity and stereocontrol for this abiological transformation. acs.org This approach represents a cutting-edge method for the de novo synthesis of the chiral pyrrolidine core. nih.gov

Enzyme VariantSubstrateProductYield (%)Enantiomeric Ratio (er)Reference
P411-PYS-51494-Phenylbutyl azide2-Phenylpyrrolidine7499:1 nih.govacs.org
P411-PYS-51494-(4-Methoxyphenyl)butyl azide2-(4-Methoxyphenyl)pyrrolidine6098:2 acs.org
P411-PYS-51494-Cyclohexylbutyl azide2-Cyclohexylpyrrolidine5599:1 acs.org

Stereochemical Control and Enantiomeric Purity Assessment of R Pyrrolidin 2 Yl Butyrate

Analytical Techniques for Enantiomeric Excess Determination

Once synthesized, the enantiomeric excess (e.e.), a measure of the purity of the desired enantiomer, must be accurately determined. Several analytical techniques are available for this purpose.

Chiral High-Performance Liquid Chromatography (HPLC): Chiral HPLC is a cornerstone technique for separating and quantifying enantiomers. wikipedia.org This method utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to different retention times. nih.gov For pyrrolidine (B122466) derivatives, polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, have proven effective. researchgate.netsemanticscholar.org The enantiomeric excess is calculated by comparing the peak areas of the two enantiomers in the chromatogram. The choice of mobile phase, typically a mixture of a nonpolar solvent like n-hexane and an alcohol, is crucial for achieving optimal separation. nih.govresearchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: While enantiomers are indistinguishable in a standard NMR spectrum, their signals can be resolved by using chiral auxiliaries. wikipedia.orglibretexts.org

Chiral Derivatizing Agents (CDAs): The chiral amine of (R)-Pyrrolidin-2-yl butyrate (B1204436) can be reacted with a CDA, such as Mosher's acid, to form diastereomers. wikipedia.org These diastereomers have distinct NMR spectra, and the integration of specific, well-resolved signals allows for the quantification of each enantiomer. wikipedia.orgnih.gov

Chiral Solvating Agents (CSAs): CSAs, like (R)-1,1'-bi-2-naphthol, form transient diastereomeric complexes with the enantiomers in solution. libretexts.org This interaction induces small chemical shift differences between the signals of the R and S enantiomers, which can be used to determine the e.e. libretexts.orglibretexts.org This method is advantageous as it does not require chemical modification of the analyte.

The table below summarizes common chiral auxiliaries used in NMR for e.e. determination of chiral amines.

Auxiliary TypeExample ReagentPrinciple of OperationAdvantages
Chiral Derivatizing Agent (CDA) Mosher's acid (α-methoxy-α-trifluoromethylphenylacetic acid)Forms covalent diastereomeric amides with distinct NMR signals. wikipedia.orgLarge, clear separation of signals.
Chiral Derivatizing Agent (CDA) 2-formylphenylboronic acid and (R)-BINOLForms diastereoisomeric iminoboronate esters. nih.govacs.orgSimple, rapid, three-component system. nih.gov
Chiral Solvating Agent (CSA) (R)-1,1'-bi-2-naphtholForms transient, non-covalent diastereomeric complexes. libretexts.orgNon-destructive to the sample.
Chiral Lanthanide Shift Reagent Eu(hfc)₃ (Tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorato]europium(III))Acts as a Lewis acid, forming diastereomeric complexes and inducing large chemical shift differences. libretexts.orgCan resolve overlapping signals. libretexts.org

Absolute Configuration Assignment Methodologies

Determining the absolute configuration (the actual R or S designation) is a separate challenge from determining enantiomeric purity.

X-ray Crystallography: The most definitive method for determining the absolute configuration of a chiral molecule is single-crystal X-ray diffraction. researchgate.net If a suitable single crystal of (R)-Pyrrolidin-2-yl butyrate or a derivative can be grown, this technique can unambiguously determine the three-dimensional arrangement of its atoms, thus confirming the R-configuration. mdpi.comnih.govresearchgate.net This method, however, is dependent on the ability to produce high-quality crystals.

Vibrational Circular Dichroism (VCD): VCD spectroscopy measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. spectroscopyeurope.combruker.com Since enantiomers produce mirror-image VCD spectra, this technique is highly sensitive to stereochemistry. spectroscopyeurope.com By comparing the experimentally measured VCD spectrum of the synthesized compound with a spectrum predicted by quantum chemical calculations (like Density Functional Theory, DFT), the absolute configuration can be assigned without the need for crystallization. wikipedia.org VCD is a powerful tool for determining the absolute configuration of molecules in solution. nih.gov

Correlation with Known Standards: The absolute configuration can often be inferred by comparing the elution order in chiral HPLC or the NMR spectra of diastereomeric derivatives with those of authentic, commercially available standards of known configuration. nih.govacs.orgnih.gov For example, if a synthesis is expected to yield the (R)-enantiomer, and its chiral HPLC retention time matches that of a known (R)-standard under identical conditions, this provides strong evidence for the assigned configuration.

Application of R Pyrrolidin 2 Yl Butyrate in Advanced Organic Synthesis As a Chiral Building Block

Precursor in the Asymmetric Synthesis of Complex Pyrrolidine-Containing Molecules

(R)-Pyrrolidin-2-yl butyrate (B1204436) serves as a versatile starting material for the asymmetric synthesis of more complex molecules containing the pyrrolidine (B122466) scaffold. The inherent chirality of this building block is crucial for establishing stereocenters in the target molecules, a key consideration in the synthesis of biologically active compounds. unibo.it Synthetic strategies often involve the modification of the butyrate group or the pyrrolidine ring to introduce additional functional groups and stereocenters.

The general approach involves utilizing the pyrrolidine nitrogen and the ester functionality as handles for further chemical transformations. For instance, the nitrogen atom can be functionalized, and the ester can be reduced to an alcohol or converted to other functional groups, providing a divergent pathway to a variety of complex pyrrolidine derivatives. The stereocenter at the 2-position directs the stereochemical outcome of subsequent reactions, ensuring the formation of the desired enantiomer of the final product. mdpi.com

Table 1: Key Transformations in the Elaboration of Pyrrolidine Scaffolds

TransformationReagents and ConditionsResulting Functional Group
N-AlkylationAlkyl halide, BaseSubstituted amine
N-AcylationAcyl chloride, BaseAmide
Ester ReductionLithium aluminum hydridePrimary alcohol
Ester HydrolysisAqueous base or acidCarboxylic acid
Amide CouplingAmine, Coupling agentAmide

These fundamental transformations allow for the incorporation of the (R)-pyrrolidine moiety into larger and more complex molecular frameworks with high fidelity of stereochemical transfer.

Role in the Construction of Natural Products and Their Analogs (e.g., Hygrine)

The pyrrolidine alkaloid, hygrine (B30402), is a natural product found in coca leaves and serves as a biosynthetic precursor to tropane (B1204802) alkaloids. researchgate.netwikipedia.org The synthesis of enantiopure hygrine and its analogs represents a significant area of research in organic chemistry. epa.govresearchgate.net (R)-Pyrrolidin-2-yl butyrate can be envisioned as a key precursor in a synthetic route towards (R)-hygrine.

A plausible synthetic strategy would involve the conversion of the butyrate ester of this compound into the acetonyl side chain characteristic of hygrine. This could be achieved through a Claisen condensation or a related C-C bond-forming reaction, followed by decarboxylation. The N-methylation of the pyrrolidine ring would complete the synthesis. The stereochemistry of the final product would be directly inherited from the starting this compound.

Table 2: Retrosynthetic Analysis of (R)-Hygrine from this compound

Target MoleculeKey DisconnectionPrecursor
(R)-HygrineC-C bond at the 2-position side chain(R)-N-methyl-pyrrolidine-2-acetonitrile
(R)-N-methyl-pyrrolidine-2-acetonitrileNitrile formation(R)-N-methyl-2-(hydroxymethyl)pyrrolidine
(R)-N-methyl-2-(hydroxymethyl)pyrrolidineReduction of ester and N-methylationThis compound

This retrosynthetic analysis highlights the strategic importance of this compound as a foundational chiral building block for accessing complex natural products like hygrine. The synthesis of various pyrrolidine and piperidine (B6355638) alkaloids often relies on such chiral pool approaches. researchgate.netcutm.ac.in

Utility as a Chiral Synthon for Diversified Chemical Libraries

In the field of medicinal chemistry and drug discovery, the generation of diverse chemical libraries is paramount for identifying new lead compounds. york.ac.ukacs.org this compound is an excellent scaffold for the creation of such libraries due to its chiral nature and the presence of two distinct points for diversification: the pyrrolidine nitrogen and the butyrate ester. takasago.combuchler-gmbh.com

By employing combinatorial chemistry approaches, a wide array of substituents can be introduced at these positions. For example, the pyrrolidine nitrogen can be reacted with a diverse set of alkyl halides, sulfonyl chlorides, or carboxylic acids (after deprotection, if necessary). Simultaneously, the butyrate ester can be converted into a library of amides by reacting it with a collection of different amines. This parallel synthesis approach can rapidly generate a large number of unique, stereochemically defined pyrrolidine derivatives.

Table 3: Example of a Diversified Library from this compound

ScaffoldR1 (at Nitrogen)R2 (from Butyrate)
(R)-Pyrrolidin-2-ylBenzylPhenylacetamide
(R)-Pyrrolidin-2-ylTosylCyclohexylamide
(R)-Pyrrolidin-2-ylAcetylMorpholinoamide

The resulting library of compounds can then be screened for biological activity, with the pyrrolidine core providing a privileged structural motif often found in bioactive molecules.

Potential in Chiral Ligand or Catalyst Development

Chiral pyrrolidine derivatives are at the heart of many successful asymmetric catalysts and ligands. researchgate.net The well-defined stereochemistry and conformational rigidity of the pyrrolidine ring make it an ideal scaffold for creating a chiral environment around a metal center or for acting as an organocatalyst.

This compound can be readily converted into a variety of potential chiral ligands. For instance, reduction of the ester to the corresponding alcohol, (R)-2-(hydroxymethyl)pyrrolidine, provides a precursor to bidentate ligands. The hydroxyl group and the nitrogen atom can coordinate to a metal center, creating a chiral complex capable of catalyzing asymmetric reactions. Further modifications of the hydroxyl and amino groups can lead to the synthesis of a wide range of ligand architectures, such as phosphine-containing ligands or diamine ligands.

Table 4: Potential Chiral Ligands Derived from this compound

Ligand TypeSynthetic Precursor from this compoundPotential Application
Amino alcohol(R)-2-(hydroxymethyl)pyrrolidineAsymmetric addition of diethylzinc (B1219324) to aldehydes
Diamine(R)-2-(aminomethyl)pyrrolidineAsymmetric hydrogenation
Phosphine-amino alcohol(R)-2-((diphenylphosphino)methyl)pyrrolidineAsymmetric allylic alkylation

The development of new chiral ligands and catalysts based on the (R)-pyrrolidine framework continues to be an active area of research, with the potential to enable novel and more efficient asymmetric transformations.

Mechanistic Investigations and Computational Modeling of R Pyrrolidin 2 Yl Butyrate Synthesis

Elucidation of Reaction Mechanisms in Pyrrolidine-Butyrate Formation

The formation of (R)-Pyrrolidin-2-yl butyrate (B1204436) involves the creation of an ester bond between the hydroxyl group of an (R)-pyrrolidine-2-yl carbinol derivative and butyric acid or one of its activated forms. The mechanism of this esterification can proceed through several pathways, largely dependent on the chosen reagents and catalysts.

Acid-Catalyzed Esterification (Fischer-Speier Esterification): A traditional method for ester synthesis is the direct reaction of a carboxylic acid with an alcohol under acidic catalysis. The mechanism for the formation of (R)-Pyrrolidin-2-yl butyrate from (R)-pyrrolidin-2-ylmethanol and butyric acid would follow the established steps of Fischer-Speier esterification. The reaction is initiated by the protonation of the carbonyl oxygen of butyric acid, which enhances its electrophilicity. The alcohol ((R)-pyrrolidin-2-ylmethanol) then acts as a nucleophile, attacking the carbonyl carbon. This is followed by proton transfer and the elimination of a water molecule to yield the ester. Each step in this process is reversible, and often, the removal of water is necessary to drive the reaction to completion.

Acylation with Activated Butyric Acid Derivatives: To achieve milder reaction conditions and higher yields, activated derivatives of butyric acid, such as acyl chlorides (butanoyl chloride) or anhydrides (butyric anhydride), are frequently employed. In these cases, the reaction mechanism is a nucleophilic acyl substitution. The lone pair of electrons on the oxygen atom of the hydroxyl group in (R)-pyrrolidin-2-ylmethanol attacks the highly electrophilic carbonyl carbon of the acyl chloride or anhydride (B1165640). This leads to the formation of a tetrahedral intermediate, which then collapses, expelling the leaving group (chloride or butanoate ion, respectively) to form the final ester product. These reactions are generally irreversible and proceed readily without the need for strong acid catalysis.

Enzyme-Catalyzed Esterification: A prominent and highly selective method for ester synthesis involves the use of enzymes, particularly lipases. nih.gov Lipases are widely used in organic synthesis due to their ability to function in non-aqueous media and their high chemo-, regio-, and stereoselectivity. nih.gov The catalytic mechanism of lipase-catalyzed esterification typically follows a Ping-Pong Bi-Bi kinetic model. nih.gov This mechanism involves a serine residue in the enzyme's active site. The key steps are:

Acylation: The serine hydroxyl group attacks the carbonyl carbon of the acyl donor (e.g., butyric acid or a butyrate ester for transesterification), forming a tetrahedral intermediate. This intermediate then collapses to form an acyl-enzyme complex, releasing the first product (e.g., water or an alcohol).

Deacylation: The alcohol substrate ((R)-pyrrolidin-2-ylmethanol) enters the active site and its hydroxyl group attacks the acyl-enzyme intermediate. This forms a second tetrahedral intermediate, which then breaks down to release the final ester product, this compound, and regenerate the free enzyme.

This enzymatic approach is particularly advantageous for maintaining the stereochemical integrity of the chiral center in the pyrrolidine (B122466) ring.

Computational Approaches to Predict Conformation, Reactivity, and Stereochemical Outcomes

Computational chemistry has become an indispensable tool for understanding and predicting the outcomes of chemical reactions, including the synthesis of chiral molecules like this compound. Methods such as Density Functional Theory (DFT) and molecular dynamics (MD) simulations provide valuable insights into reaction mechanisms, transition state geometries, and the origins of stereoselectivity.

Elucidating Reaction Mechanisms: For non-enzymatic esterification, DFT calculations can be used to map the potential energy surface of the reaction. This allows for the determination of the structures and energies of reactants, transition states, intermediates, and products. By comparing the activation energies of different possible pathways, the most likely reaction mechanism can be identified. For example, computational studies can compare the energetic feasibility of an acid-catalyzed versus a base-catalyzed esterification, providing a theoretical basis for choosing optimal reaction conditions.

Rationalizing Stereoselectivity in Enzymatic Reactions: In the context of lipase-catalyzed kinetic resolutions, computational modeling is particularly powerful for explaining the observed enantioselectivity. mdpi.comMolecular docking simulations can be used to predict how the different enantiomers of pyrrolidin-2-ylmethanol (B129387) bind within the active site of a lipase (B570770). nih.gov These studies can reveal key interactions, such as hydrogen bonds and van der Waals forces, between the substrate and the amino acid residues of the enzyme.

The enantiomer that fits more favorably into the active site, positioning its hydroxyl group in the correct orientation for nucleophilic attack on the acyl-enzyme intermediate, will react faster. mdpi.com The energy difference between the binding of the two enantiomers in their transition state conformations correlates with the enantioselectivity of the enzyme.

The table below summarizes the types of computational methods and their applications in studying the synthesis of chiral esters.

Computational MethodApplication in this compound SynthesisKey Insights Provided
Density Functional Theory (DFT)Mapping reaction pathways; Calculating transition state energies.Reaction mechanism, activation barriers, reaction kinetics.
Molecular DockingPredicting the binding mode of enantiomers in a lipase active site.Substrate-enzyme interactions, preferred binding orientation.
Quantum Mechanics/Molecular Mechanics (QM/MM)Modeling the enzymatic reaction, treating the active site with QM and the rest of the enzyme with MM.Detailed electronic effects during catalysis, transition state stabilization.
Molecular Dynamics (MD) SimulationsSimulating the dynamic behavior of the enzyme-substrate complex over time.Conformational flexibility, role of solvent, stability of binding.

By combining these computational approaches, researchers can build predictive models that not only rationalize the outcomes of known reactions but also guide the design of new, more efficient, and highly stereoselective synthetic routes for valuable chiral compounds like this compound.

Future Research Directions and Synthetic Challenges for R Pyrrolidin 2 Yl Butyrate

Development of More Sustainable and Efficient Synthetic Routes

The pursuit of greener and more economical methods for synthesizing chiral compounds is a paramount goal in modern chemistry. For (R)-Pyrrolidin-2-yl butyrate (B1204436), this involves moving away from classical, often wasteful, synthetic protocols towards more elegant and sustainable strategies.

A significant area of development lies in the adoption of biocatalysis. escholarship.org Lipase-catalyzed kinetic resolutions, for instance, offer a highly enantioselective and environmentally benign approach. mdpi.comnih.govmdpi.com In a typical kinetic resolution, a racemic mixture of a precursor, such as pyrrolidin-2-ylmethanol (B129387), is subjected to acylation with a butyric acid derivative in the presence of a lipase (B570770). The enzyme selectively acylates one enantiomer, allowing for the separation of the acylated product from the unreacted enantiomer. The efficiency of this process is highly dependent on the choice of lipase, solvent, and acylating agent. Future research will likely focus on screening for more effective and robust lipases, potentially through protein engineering, and optimizing reaction conditions to achieve higher yields and enantiomeric excesses. Dynamic kinetic resolution, which combines enzymatic resolution with in situ racemization of the slower-reacting enantiomer, presents an even more attractive strategy to theoretically achieve a 100% yield of the desired (R)-enantiomer.

Furthermore, the principles of green chemistry, such as atom economy and the use of renewable feedstocks, will continue to guide the development of new synthetic pathways. nih.govmdpi.comsemanticscholar.org This includes exploring solvent-free reaction conditions or the use of greener solvents to minimize environmental impact.

Exploration of Novel Catalytic Systems for Enantioselective Synthesis

While enzymatic methods are promising, the development of novel, highly efficient, and selective chemical catalysts for the asymmetric synthesis of the pyrrolidine (B122466) core remains a vibrant area of research. The goal is to establish catalytic systems that can directly produce the desired (R)-enantiomer with high selectivity, bypassing the need for resolution of a racemic mixture.

Transition-Metal Catalysis: Rhodium and ruthenium-based catalysts have shown considerable promise in the asymmetric synthesis of pyrrolidine derivatives. acs.orgacs.orgnih.gov These metals, coordinated with chiral ligands, can catalyze a variety of transformations, including asymmetric hydrogenations and cyclization reactions, to afford enantioenriched pyrrolidine scaffolds. Future research in this area will involve the design and synthesis of new chiral ligands that can impart higher levels of enantioselectivity and catalytic turnover. The development of catalysts that can operate under milder conditions and with lower catalyst loadings is also a key objective.

Palladium-catalyzed asymmetric [3+2] cycloaddition reactions of trimethylenemethane with imines represent another powerful tool for constructing the pyrrolidine ring with high enantioselectivity. nih.gov The versatility of this method allows for the introduction of various substituents on the pyrrolidine ring, offering a modular approach to different derivatives.

Organocatalysis: Asymmetric organocatalysis has emerged as a powerful strategy for the synthesis of chiral molecules, avoiding the use of often toxic and expensive heavy metals. nih.govunibo.itmdpi.com Proline and its derivatives are well-known organocatalysts for a wide range of asymmetric transformations. Research into novel pyrrolidine-based organocatalysts continues to be an active field. researchgate.net The development of bifunctional organocatalysts, which can activate both the nucleophile and the electrophile simultaneously, is a particularly promising direction for achieving high enantioselectivity in the synthesis of substituted pyrrolidines.

The following table summarizes some of the catalytic systems with potential for the enantioselective synthesis of the (R)-pyrrolidin-2-yl core:

Catalytic SystemReaction TypePotential Advantages
Lipases (e.g., Candida antarctica Lipase B)Kinetic ResolutionHigh enantioselectivity, mild reaction conditions, environmentally benign
Rhodium/Chiral Ligand ComplexesAsymmetric Hydrogenation/CyclizationHigh catalytic activity, potential for high enantioselectivity
Ruthenium/Chiral Ligand ComplexesAsymmetric Cycloaddition/HydrogenationVersatility in catalytic transformations, potential for high diastereoselectivity
Palladium/Chiral Ligand ComplexesAsymmetric [3+2] CycloadditionModular synthesis of substituted pyrrolidines, high enantioselectivity
Chiral Pyrrolidine-based OrganocatalystsMichael Addition, Aldol (B89426) Reaction, etc.Metal-free, environmentally friendly, high enantioselectivity

Expansion of Synthetic Utility in Complex Molecular Architectures

(R)-Pyrrolidin-2-yl butyrate and its precursor, (R)-pyrrolidin-2-ylmethanol, are valuable chiral building blocks for the synthesis of more complex and biologically active molecules. nih.govnih.govresearchgate.net The pyrrolidine motif is a common feature in a vast array of natural products and pharmaceuticals. wikipedia.org

In medicinal chemistry, the pyrrolidine scaffold is often used as a template for the design of new therapeutic agents. The butyrate ester of this compound can be readily hydrolyzed or transformed into other functional groups, allowing for the diversification of the molecule and the exploration of structure-activity relationships. Future research will likely see the use of this building block in the synthesis of novel drug candidates targeting a wide range of diseases.

Furthermore, the development of diastereoselective reactions using this compound as a chiral auxiliary or starting material is an area ripe for exploration. osi.lv By leveraging the stereochemical information encoded in the pyrrolidine ring, chemists can control the formation of new stereocenters in a predictable manner, facilitating the synthesis of complex molecules with multiple chiral centers.

Q & A

Q. Can this compound serve as a prodrug for targeted delivery of butyrate in gastrointestinal research?

  • Methodological Answer : Evaluate esterase-mediated hydrolysis in colonic lumen models (e.g., TIM-2 system). Compare release kinetics to sodium butyrate using LC-MS. Assess bioactivity in 3D organoid cultures with qPCR for anti-inflammatory markers (e.g., IL-10, TGF-β) .

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